5-Methyl-4-phenylthiazole-2-carbaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methyl-4-phenyl-1,3-thiazole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NOS/c1-8-11(12-10(7-13)14-8)9-5-3-2-4-6-9/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGXYROGRTNFMKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90696951 | |
| Record name | 5-Methyl-4-phenyl-1,3-thiazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90696951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159670-56-1 | |
| Record name | 5-Methyl-4-phenyl-1,3-thiazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90696951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Methyl 4 Phenylthiazole 2 Carbaldehyde and Congeneric Structures
Retrosynthetic Analysis and Strategic Disconnections for Thiazole (B1198619) Carbaldehydes
Retrosynthetic analysis of 5-Methyl-4-phenylthiazole-2-carbaldehyde unveils two principal disconnection strategies. The first approach involves the disconnection of the C2-aldehyde group, suggesting a late-stage formylation of a 5-methyl-4-phenylthiazole precursor. This strategy relies on the electrophilic substitution at the C2 position of the thiazole ring, which is known to be susceptible to such reactions.
A second major retrosynthetic pathway involves breaking the bonds that form the thiazole ring itself. This approach, characteristic of the Hantzsch thiazole synthesis, disconnects the molecule into two key building blocks: a thioamide and an α-halocarbonyl compound. For the target molecule, this would translate to the disconnection into thioformamide (B92385) (or a synthetic equivalent) and a suitably substituted α-halo ketone, specifically 1-phenyl-1-chloropropan-2-one. This method builds the core heterocyclic structure with the required substitution pattern integrated from the start.
Direct Formylation Procedures for Thiazole Ring Systems
Direct formylation is a common strategy for introducing an aldehyde group onto an existing thiazole ring. This is typically achieved through electrophilic aromatic substitution, with the Vilsmeier-Haack reaction being a prominent example.
Vilsmeier-Haack Formylation as a Primary Synthetic Route
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. wikipedia.orgorganic-chemistry.orgchemistrysteps.com The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). wikipedia.orgchemistrysteps.comajrconline.org This forms a chloromethyliminium salt, which acts as the electrophile. wikipedia.org The thiazole ring, being electron-rich, can then undergo electrophilic substitution, followed by hydrolysis to yield the corresponding aldehyde. wikipedia.org
Table 1: Examples of Vilsmeier-Haack Formylation Conditions
| Substrate | Reagents | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Phenols | DMF/SOCl₂ | Dichloroethane | Reflux, 4-5 h | Fairly good | jocpr.com |
| 2-Methylamino-4-methylthiazole | Vilsmeier reagent | - | - | High | scispace.com |
| Phenols | DMF/SOCl₂ | Solvent-free (microwave) | 30 sec - 1 min | Good | ajrconline.org |
| 2-Methylpyrimidine-4,6-diol | Vilsmeier reagent (1:1) | DMF | 5 h | 61% | researchgate.net |
Alternative Electrophilic Aromatic Formylation Techniques
Besides the Vilsmeier-Haack reaction, other methods for electrophilic aromatic formylation can be considered, although their application to thiazoles might be less common.
Duff Reaction : The Duff reaction involves the formylation of highly activated aromatic compounds, typically phenols, using hexamethylenetetramine (HMTA) in an acidic medium like glycerol (B35011) and boric acid or trifluoroacetic acid. jocpr.comresearchgate.netwikipedia.orgsynarchive.comecu.edu The reaction proceeds via an iminium ion intermediate, which is subsequently hydrolyzed to the aldehyde. jocpr.com While primarily used for phenols, its applicability can extend to other electron-rich aromatic systems. synarchive.comtcichemicals.com However, the conditions are often harsh, and yields can be low. wikipedia.org
Reimer-Tiemann Reaction : This reaction is another method for the ortho-formylation of phenols, utilizing chloroform (B151607) in a basic solution. acs.orgmdpi.com The reactive species is dichlorocarbene, which is generated in situ. acs.org The reaction is effective for phenols and other hydroxy-aromatic compounds, as well as electron-rich heterocycles like pyrroles and indoles. acs.orgmdpi.com A key advantage is that it does not require anhydrous conditions. acs.org However, its efficiency with thiazole substrates that lack a hydroxyl group is not well-documented.
Gattermann-Koch and Gattermann Reactions : The Gattermann-Koch reaction employs carbon monoxide and hydrochloric acid in the presence of a catalyst like aluminum chloride and cuprous chloride to formylate aromatic hydrocarbons. A related method, the Gattermann reaction, uses hydrogen cyanide and hydrogen chloride. These methods are generally suitable for simple aromatic hydrocarbons but are less commonly applied to heterocyclic systems like thiazoles.
Thiazole Ring Construction via Cyclization Reactions
Building the thiazole ring from acyclic precursors is a fundamental and versatile approach to synthesizing substituted thiazoles. The Hantzsch synthesis is the most prominent example of this strategy.
Hantzsch-Type Condensations for Substituted Thiazoles
The Hantzsch thiazole synthesis is a classic and widely used method that involves the condensation of an α-halocarbonyl compound with a thioamide. ekb.eg This reaction is highly versatile and allows for the introduction of various substituents on the thiazole ring by choosing the appropriate starting materials. The reaction generally proceeds in good yields and is a cornerstone of thiazole chemistry. ekb.eg
The synthesis of polysubstituted thiazoles, including 2,4,5-trisubstituted derivatives, has been extensively explored. synarchive.com For example, a series of 2,4,5-trisubstituted thiazole derivatives were synthesized from ethyl 2-acetamido-4-methylthiazole-5-carboxylate, demonstrating the utility of building upon a pre-existing thiazole framework that was likely initially formed via a Hantzsch-type reaction. kau.edu.sa
Synthesis Involving α-Halo Ketones/Aldehydes and Thiourea (B124793)/Thioamides
This subsection elaborates on the practical application of the Hantzsch synthesis for preparing thiazoles with specific substitution patterns. The reaction between an α-halo ketone and a thioamide or thiourea is a robust method for forming the thiazole ring. ekb.eg For the synthesis of the target molecule, this compound, this would ideally involve the reaction of an α-halo ketone like 1-chloro-1-phenylpropan-2-one with thioformamide.
Numerous studies have reported the synthesis of various substituted thiazoles using this methodology. For instance, new thiazole derivatives have been synthesized from the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines and thiosemicarbazone derivatives. nih.gov Another study describes the one-pot synthesis of 4-phenyl-1,3-thiazole derivatives from substituted 2-bromo-1-phenylethanone compounds and thiosemicarbazide (B42300). researchgate.net The synthesis of 2-amino-5-methyl-4-phenylthiazole (B147608) is also well-established. researchgate.net
Table 2: Examples of Hantzsch-Type Thiazole Synthesis
| α-Halocarbonyl Compound | Thioamide/Thiourea Derivative | Product | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 2-Bromo-1-phenylethanone | Thiosemicarbazide & Isatine | 3-[(4-phenyl-1,3-thiazol-2-yl)hydrazono]-1,3-dihydro-2H-indol-2-one | EtOH, HBr (cat.), RT, 55 min | - | researchgate.net |
| Chloroacetone | Substituted hydrazine-carbothioamides | (Z)-3-substituted-2-(2-substituted)-hydrazinylidene)-4-methyl-2,3-dihydrothiazoles | AcOEt/Et₃N, RT, overnight | 78-99% | scribd.com |
| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea & Substituted benzaldehydes | Substituted Hantzsch thiazole derivatives | SiW.SiO₂, EtOH/Water, 65°C or RT (ultrasonic) | 79-90% | mdpi.com |
| Ethyl 2-amino-4-methylthiazole-5-carboxylate (as starting material for further modification) | Acetic anhydride, then hydrazine (B178648) hydrate (B1144303) | 2-Acetamido-4-methylthiazole-5-carboxylic acid hydrazide | - | Good | kau.edu.sa |
Cascade Annulation Strategies
A notable example involves the synthesis of thiazole-5-carbaldehydes through a cascade reaction of tertiary enaminones with potassium thiocyanate (B1210189), mediated by the Dess-Martin periodinane (DMP) reagent. bohrium.comnih.gov This process is initiated by the hydroxyl thiocyanation of the enaminone's C=C double bond, followed by an intramolecular hydroamination of the C≡N bond. The cascade culminates in a thiazole annulation through condensation. bohrium.com In this reaction, DMP serves a dual purpose: it facilitates free radical thiocyanation and protects the in-situ generated formyl group, thereby selectively yielding the thiazole-5-carbaldehyde. nih.gov
Electrochemical methods also provide a green and efficient approach to thiazole synthesis via cascade reactions. The electrochemical annulation of enaminones and thioureas can produce 2-aminothiazoles through a cascade of C-H thiolation and C-N amination, avoiding the need for metal catalysts or chemical oxidants. rsc.org These cascade strategies represent powerful tools for constructing the thiazole core, which can then be further modified to achieve target structures like this compound.
Metal-Catalyzed Cycloaddition Reactions
Metal catalysis plays a pivotal role in modern organic synthesis, and the construction of thiazole rings is no exception. Metal-catalyzed cycloaddition and condensation reactions provide versatile and highly selective routes to substituted thiazoles.
Calcium(II) catalysis has been effectively used in the synthesis of thiazoles from propargyl alcohols and thioamides. acs.org This method allows for the chemoselective cyclization involving an alkyne over an alkene, providing a direct route to the thiazole core. Transition metals such as copper and palladium are also widely employed. A copper-catalyzed [3+1+1]-type condensation of oximes, anhydrides, and potassium thiocyanate (KSCN) furnishes thiazoles under mild conditions with good functional group tolerance. organic-chemistry.org Another practical copper-catalyzed method involves the oxidative C-H bond cleavage of simple aldehydes and amines with elemental sulfur, using molecular oxygen as a green oxidant. organic-chemistry.org
Palladium catalysts, such as Pd(OAc)₂, are highly efficient for the direct arylation of thiazole derivatives, allowing for the introduction of phenyl groups and other aryl substituents onto the thiazole ring. organic-chemistry.org These metal-catalyzed reactions are indispensable for creating the specific substitution patterns found in congeners of this compound.
Table 1: Comparison of Metal-Catalyzed Thiazole Synthesis
| Catalyst System | Reactants | Reaction Type | Key Features | Reference |
|---|---|---|---|---|
| Ca(OTf)₂/Bu₄NPF₆ | Propargyl alcohols, Thioamides | Cyclization | Chemoselective for alkyne vs. alkene | acs.org |
| Copper | Oximes, Anhydrides, KSCN | [3+1+1] Condensation | Mild conditions, good functional group tolerance | organic-chemistry.org |
| Copper | Aldehydes, Amines, Sulfur | Oxidative C-H Cleavage | Uses O₂ as a green oxidant | organic-chemistry.org |
| Pd(OAc)₂ | Thiazole derivatives, Aryl halides | Direct Arylation | Low catalyst loading, efficient C-H functionalization | organic-chemistry.org |
Functional Group Interconversions and Post-Cyclization Modifications
Once the substituted thiazole core is assembled, subsequent functional group interconversions are often necessary to install the desired aldehyde functionality at the C2 position.
Oxidation of Alcohols to Aldehydes
A common and direct method to introduce the carbaldehyde group is through the oxidation of a primary alcohol precursor, such as (5-methyl-4-phenylthiazol-2-yl)methanol. A variety of oxidizing agents can be employed for this transformation.
Pyridinium (B92312) chlorochromate (PCC) is a well-established reagent for the oxidation of primary alcohols to aldehydes, effectively preventing over-oxidation to the carboxylic acid because the reaction is conducted in anhydrous solvents like dichloromethane. libretexts.org Another effective method is the TEMPO-catalyzed oxidation. For instance, 4-methyl-5-(hydroxymethyl)thiazole can be oxidized to the corresponding aldehyde using a catalytic amount of TEMPO with sodium hypochlorite (B82951) as the stoichiometric oxidant. google.com The Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride followed by a hindered base like triethylamine, is another powerful method that cleanly converts primary alcohols to aldehydes under mild conditions. libretexts.org
Table 2: Selected Methods for Oxidation of Thiazole Methanols
| Reagent/System | Conditions | Key Advantage | Reference |
|---|---|---|---|
| Pyridinium Chlorochromate (PCC) | Anhydrous CH₂Cl₂ | Stops at the aldehyde stage, avoids over-oxidation. | libretexts.org |
| TEMPO/NaOCl | CH₂Cl₂, H₂O, 0-2°C | Catalytic, mild conditions. | google.com |
| DMSO, (COCl)₂, Et₃N (Swern) | Low temperature (-78°C), CH₂Cl₂ | Mild, avoids harsh metals, high yield. | libretexts.org |
| Dess-Martin Periodinane (DMP) | CH₂Cl₂, Room Temperature | Metal-free, neutral conditions. | bohrium.comnih.gov |
Transformation of Carboxylic Acids/Esters to Aldehydes
Alternatively, the aldehyde can be accessed via the reduction of a corresponding carboxylic acid or ester, such as methyl 5-methyl-4-phenylthiazole-2-carboxylate. Direct reduction of a carboxylic acid to an aldehyde is challenging as most powerful reducing agents like lithium aluminum hydride (LiAlH₄) will proceed to the primary alcohol. chemguide.co.uk
Therefore, the reaction is typically performed on a carboxylic acid derivative. Esters can be selectively reduced to aldehydes using sterically hindered reducing agents at low temperatures. Diisobutylaluminium hydride (DIBAL-H) at -78 °C is a standard reagent for this transformation, halting the reduction at the aldehyde stage. libretexts.org Similarly, an acid chloride, prepared from the corresponding carboxylic acid, can be reduced to an aldehyde using a milder hydride donor like lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃). libretexts.org This reagent is less reactive than LiAlH₄, which allows for the isolation of the aldehyde product before further reduction can occur. libretexts.org
Advanced Synthetic Approaches Utilizing N-Heterocyclic Reactivity
Organocatalytic Umpolung Strategies for Aldehyde Reactivity Modulation
The concept of umpolung, or reactivity inversion, offers non-traditional pathways for bond formation. For an aldehyde like this compound, the carbonyl carbon is electrophilic. Organocatalytic strategies can be used to temporarily reverse this polarity, making it nucleophilic and enabling reactions that are otherwise inaccessible.
One such strategy involves the formation of an enamine intermediate using a secondary amine catalyst. nih.gov This enamine can then be oxidized, for example by a quinone, to generate an intermediate that is susceptible to attack by various nucleophiles at the α-position of the original aldehyde. nih.gov This approach facilitates unprecedented transformations such as oxidative α-thiolation of aldehydes. nih.gov
Furthermore, the thiazole ring itself possesses unique electronic properties that lend to umpolung-type reactivity. The C2-proton of the thiazole ring is acidic and can be removed by a strong base, such as an organolithium reagent, to generate a nucleophilic C2-anion. pharmaguideline.com This nucleophile, known as a thiazolyl anion, can then react with various electrophiles. While this is an umpolung of the thiazole ring rather than the aldehyde functional group itself, it represents a powerful strategy for C2-functionalization and is a cornerstone of thiazole chemistry, famously applied in the synthesis of complex natural products. This inherent reactivity allows for the construction of the C2-substituent prior to its conversion into the final carbaldehyde group.
Cross-Coupling Methodologies for Phenyl Substitution
The introduction of a phenyl group onto a pre-existing thiazole core is efficiently achieved through various palladium-catalyzed cross-coupling reactions. These methods offer a versatile and modular approach to creating carbon-carbon bonds. The general strategy involves the reaction of a halogenated thiazole derivative with an organometallic phenyl reagent. The two most prominent and widely utilized methodologies in this context are the Stille and Suzuki-Miyaura cross-coupling reactions.
Stille Cross-Coupling Reaction
The Stille reaction involves the coupling of an organotin reagent (organostannane) with an organic halide or triflate, catalyzed by a palladium complex. wikipedia.orgresearchgate.net For the synthesis of a 4-phenylthiazole (B157171) derivative, this would typically involve the reaction of a 4-halothiazole with a phenylstannane, such as tributyl(phenyl)stannane.
A systematic study on the Stille cross-coupling capabilities of 2-phenylthiazoles has demonstrated the feasibility of this reaction at both the 4- and 5-positions of the thiazole ring. researchgate.net While direct examples for this compound are not prevalent in the literature, the synthesis of 2-hetarylthiazoles via the Stille reaction of halothiazoles with stannanes has been developed. psu.edu It is important to note that the presence of a reactive formyl group at the C2 position can complicate the reaction. In the synthesis of related compounds, such as 2,4-dibromo-5-formylthiazole, protection of the formyl group as a dioxolane acetal (B89532) was necessary before performing the Stille coupling to avoid side reactions. researchgate.net
A plausible synthetic route to this compound using the Stille reaction would likely start with a 4-halo-5-methylthiazole-2-carbaldehyde, with the aldehyde group protected. This protected intermediate would then be reacted with a phenylstannane in the presence of a palladium catalyst.
Table 1: Illustrative Conditions for Stille Cross-Coupling on a Thiazole Core This table presents generalized conditions based on literature for similar heterocyclic systems, as specific data for the target molecule is limited.
| Parameter | Condition | Reference |
|---|---|---|
| Thiazole Substrate | 4-Bromo or 4-Iodothiazole derivative | researchgate.net |
| Organotin Reagent | Tributyl(phenyl)stannane | organic-chemistry.org |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | organic-chemistry.org |
| Solvent | Toluene (B28343), DMF, Dioxane | organic-chemistry.org |
| Additives | CuI, CsF (can enhance reaction rates) | organic-chemistry.org |
| Temperature | 80-130 °C (conventional or microwave heating) | organic-chemistry.org |
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is another cornerstone of C-C bond formation, reacting an organoboron species (typically a boronic acid or ester) with an organic halide or triflate. researchgate.net This method is often preferred over the Stille reaction due to the lower toxicity and easier removal of boron-containing byproducts.
The synthesis of various aryl-substituted thiazoles has been successfully achieved using the Suzuki coupling. A systematic study on the Suzuki-Miyaura cross-coupling of thiazoleboronic esters at the 4- and 5-positions has been reported, demonstrating the viability of this approach. thieme-connect.de The reaction of a 4-halothiazole with phenylboronic acid in the presence of a palladium catalyst and a base would be the key step. Similar to the Stille reaction, the aldehyde functionality at the C2-position would likely require protection to prevent undesired side reactions.
Table 2: Representative Conditions for Suzuki-Miyaura Coupling on a Thiazole Moiety This table outlines typical conditions derived from literature for the synthesis of arylthiazoles.
| Parameter | Condition | Reference |
|---|---|---|
| Thiazole Substrate | 4-Bromo or 4-Iodothiazole derivative | thieme-connect.de |
| Boron Reagent | Phenylboronic acid or Phenylboronic acid pinacol (B44631) ester | udel.edu |
| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf) | mdpi.comresearchgate.net |
| Base | Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃ | researchgate.net |
| Solvent | Toluene, Dioxane, DMF, Water (with appropriate ligands) | mdpi.comrsc.org |
| Temperature | 80-120 °C (conventional or microwave heating) | udel.edu |
Considerations for Sustainable Synthesis and Green Chemistry Principles
The development of synthetic routes for fine chemicals like this compound is increasingly guided by the principles of green chemistry, which aim to minimize environmental impact and enhance safety and efficiency. bepls.com
Key green chemistry considerations for the synthesis of this compound include:
Atom Economy, E-Factor, and Process Mass Intensity (PMI): These metrics are used to evaluate the efficiency of a chemical process. cutm.ac.in Atom economy measures the proportion of reactant atoms that are incorporated into the final product. acs.org The Environmental Factor (E-Factor) quantifies the amount of waste produced per unit of product, while Process Mass Intensity (PMI) is the ratio of the total mass of materials used (reactants, solvents, reagents, process water) to the mass of the final product. acsgcipr.orgacsgcipr.org Cross-coupling reactions, while powerful, can have high PMIs due to the use of large volumes of solvents for reaction and purification. Optimizing these reactions to reduce solvent use and waste is a key goal.
Use of Greener Solvents: Traditional solvents for cross-coupling reactions, such as toluene and DMF, have significant environmental, health, and safety concerns. Research has focused on employing greener alternatives. bepls.com Bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and even water have been successfully used for Suzuki-Miyaura couplings. researchgate.net Micellar catalysis, using surfactants to create nanomicelles in water, enables reactions of hydrophobic substrates to proceed at room temperature, significantly reducing the reliance on organic solvents.
Energy Efficiency: The energy consumption of a synthetic process is a critical sustainability factor. Microwave-assisted synthesis has emerged as a powerful tool for accelerating reactions, often leading to higher yields in significantly shorter reaction times compared to conventional heating. wikipedia.org This can lead to substantial energy savings, especially in the synthesis of heterocyclic compounds like thiazoles. wikipedia.orgwikipedia.org Ultrasound-assisted synthesis is another energy-efficient technique that has been applied to the synthesis of thiazole derivatives, often providing high yields under mild conditions. wikipedia.org
Catalyst Selection and Recycling: Palladium catalysts are expensive and can be toxic. Green chemistry principles encourage the use of catalysts at very low loadings and the development of methods for their recovery and reuse. The use of heterogeneous catalysts, such as palladium nanoparticles supported on various materials, or recyclable homogeneous catalysts can address this issue. researchgate.net
Table 3: Comparison of Synthetic Approaches based on Green Chemistry Principles This table provides a qualitative comparison of different synthetic strategies for preparing arylthiazoles.
| Synthetic Approach | Advantages | Disadvantages | Green Chemistry Metrics |
|---|---|---|---|
| Conventional Stille Coupling | High functional group tolerance, reliable for complex molecules. | Use of toxic organotin reagents, often requires harsh conditions and organic solvents. | Lower Atom Economy, High E-Factor and PMI. |
| Conventional Suzuki Coupling | Lower toxicity of boron reagents, generally good yields. | Can require elevated temperatures and organic solvents. | Moderate Atom Economy, E-Factor, and PMI. |
| Microwave-Assisted Suzuki Coupling | Dramatically reduced reaction times, often improved yields, high energy efficiency. wikipedia.org | Specialized equipment required, scalability can be a challenge. | Improved PMI and E-Factor due to shorter reaction times and potentially less solvent. |
| Suzuki Coupling in Green Solvents (e.g., Water, 2-MeTHF) | Reduced environmental impact and toxicity, simplified workup. researchgate.net | May require specific ligands or surfactants (micellar catalysis). | Significantly improved E-Factor and PMI. |
By carefully selecting the cross-coupling methodology and incorporating green chemistry principles, the synthesis of this compound and its analogs can be achieved in a more sustainable and environmentally responsible manner.
Chemical Reactivity and Mechanistic Investigations of 5 Methyl 4 Phenylthiazole 2 Carbaldehyde
Electrophilic and Nucleophilic Character of the Thiazole-2-carbaldehyde Moiety
The thiazole (B1198619) ring itself possesses a complex electronic nature. It is generally considered an electron-deficient aromatic system, which deactivates it towards electrophilic substitution compared to benzene (B151609). The nitrogen atom at position 3 acts as an electron sink (-I and -M effects), reducing electron density within the ring. This effect is most pronounced at the C2 position. The presence of an electron-withdrawing carbaldehyde group at the C2 position further amplifies this electron deficiency.
Conversely, the significant electron withdrawal by the nitrogen and the aldehyde group increases the acidity of the proton at the C2 position (if it were present). In the case of 5-Methyl-4-phenylthiazole-2-carbaldehyde, the C2 position is substituted, but the principle of C2 being an electrophilic site susceptible to nucleophilic attack remains. The aldehyde carbon is a primary electrophilic center, readily attacked by nucleophiles. The thiazole ring's sulfur atom can act as an electron donor through resonance, which slightly mitigates the electron deficiency at other ring positions, with the C5 position being comparatively more electron-rich.
Condensation Reactions of the Aldehyde Group
The aldehyde functional group is the most reactive site for condensation reactions, serving as an electrophile for various nucleophiles.
This compound readily undergoes condensation with primary amines, hydrazines, and related compounds to form imines, commonly known as Schiff bases, and their analogues like hydrazones and thiosemicarbazones. These reactions typically proceed via nucleophilic addition to the aldehyde carbon, forming a hemiaminal intermediate, which then dehydrates to yield the C=N double bond. The formation of thiosemicarbazones, in particular, is a widely used reaction for aldehydes in medicinal chemistry. mdpi.comnih.govresearchgate.net For instance, the reaction of a heterocyclic aldehyde with thiosemicarbazide (B42300) typically involves refluxing in a protic solvent like ethanol (B145695) or methanol (B129727), sometimes with an acid catalyst. semanticscholar.org
The general synthesis of thiosemicarbazones involves the condensation of an aldehyde with a thiosemicarbazide. nih.gov These reactions often proceed in good yields and are fundamental in creating derivatives with a wide range of biological activities. nih.govresearchgate.net
Table 1: Synthesis of Thiazole-based Schiff Bases and Related Derivatives
| Aldehyde/Ketone Reactant | Amine/Hydrazine (B178648) Reactant | Solvent/Catalyst | Product | Yield (%) | Reference |
| Various Aromatic Aldehydes | 4-Phenylthiosemicarbazide | Methanol | Thiosemicarbazone Derivatives | Good | nih.gov |
| 4-Formylantipyrine | Thiosemicarbazide | Ball-milling (solvent-free) | 4-Formylantipyrine thiosemicarbazone | 100 | mdpi.com |
| Furan-2-carbaldehyde | Thiosemicarbazide | Methanol (reflux) | (Z)-Furan-2-carbaldehyde thiosemicarbazone | 77 | semanticscholar.org |
The aldehyde group of this compound is an excellent substrate for Knoevenagel condensation with active methylene (B1212753) compounds. nih.govjocpr.comresearchgate.netbas.bg In this reaction, a compound containing a methylene group flanked by two electron-withdrawing groups (e.g., malononitrile, ethyl cyanoacetate) is deprotonated by a weak base (like piperidine (B6355638) or an inorganic base) to form a nucleophilic carbanion. nih.govjocpr.com This carbanion then attacks the electrophilic aldehyde carbon, and subsequent dehydration yields a new C=C double bond. nih.gov
These reactions are highly valuable for carbon-carbon bond formation and are used to synthesize α,β-unsaturated products, which are versatile intermediates for other chemical transformations. jocpr.comresearchgate.net The reaction conditions are often mild, proceeding at room temperature in solvents like ethanol or even in water. nih.govbas.bg
Table 2: Representative Knoevenagel Condensation Reactions
| Aldehyde | Active Methylene Compound | Catalyst/Solvent | Conditions | Yield (%) | Reference |
| Benzaldehyde | Malononitrile | Amino-bifunctional framework/Ethanol | Room Temp, 5 min | 100 | nih.gov |
| 4-Nitrobenzaldehyde | Malononitrile | SeO2/ZrO2 | Room Temp, Solvent-free | 96 | jocpr.com |
| Pyridinecarbaldehydes | Malononitrile | None / H2O:EtOH | Room Temp | High | bas.bg |
Oxidation Reactions to Carboxylic Acids and Esters
The aldehyde group can be readily oxidized to the corresponding carboxylic acid, 5-Methyl-4-phenylthiazole-2-carboxylic acid . Standard oxidizing agents used for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (Jones reagent), or milder reagents like sodium hypochlorite (B82951) (NaOCl) in the presence of a catalyst. nih.govresearchgate.net For the related isomer, 4-methylthiazole-5-hydroxymethyl, oxidation to the aldehyde has been achieved with reagents like pyridinium (B92312) chlorochromate (PCC) or NaOCl/TEMPO. nih.gov These reagents are also capable of oxidizing the aldehyde further to the carboxylic acid under appropriate conditions.
Once formed, the carboxylic acid can be converted to its corresponding esters through Fischer esterification (reaction with an alcohol in the presence of a strong acid catalyst) or by first converting the acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with an alcohol. researchgate.net
Reduction Reactions to Alcohols and Methyl Groups
The aldehyde group is easily reduced to a primary alcohol, (5-Methyl-4-phenylthiazol-2-yl)methanol . A common and selective reagent for this purpose is sodium borohydride (B1222165) (NaBH₄), which is typically used in alcoholic solvents like methanol or ethanol. It is a mild reducing agent that selectively reduces aldehydes and ketones without affecting other functional groups like esters or the aromatic thiazole ring.
For a more complete reduction of the aldehyde down to a methyl group (2,5-dimethyl-4-phenylthiazole ), harsher reduction methods are required. Classic examples include the Wolff-Kishner reduction (using hydrazine and a strong base at high temperatures) or the Clemmensen reduction (using zinc amalgam and concentrated hydrochloric acid).
The reduction of a related thiazole ester, ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate, to the corresponding alcohol has been successfully achieved using lithium aluminium hydride (LiAlH₄) in tetrahydrofuran (B95107) (THF) at 0 °C, yielding (4-methyl-2-phenyl-1,3-thiazol-5-yl)methanol (B186263) in 85% yield. chemicalbook.com This demonstrates the feasibility of reducing the carbonyl group on this heterocyclic system to an alcohol. chemicalbook.com
Reactions Involving the Thiazole Ring
The thiazole ring itself can participate in chemical reactions, although the presence of the deactivating 2-carbaldehyde group influences its reactivity.
Electrophilic Aromatic Substitution: The thiazole ring is generally deactivated towards electrophilic attack. Any substitution would be predicted to occur at the C5 position, which is the most electron-rich carbon on the ring. However, the reaction would likely require forcing conditions due to the deactivating nature of both the thiazole ring and the aldehyde substituent. Reactions like nitration or halogenation would be challenging.
Nucleophilic Aromatic Substitution: The C2 position of the thiazole ring is highly electron-deficient, making it theoretically susceptible to attack by strong nucleophiles, which could lead to substitution of the aldehyde group. However, this is a less common reaction pathway compared to reactions at the aldehyde carbonyl.
Diazo Coupling: Thiazoles bearing an amino group can react with diazonium salts. While the title compound does not have an amino group, this highlights a potential reaction pathway for derivatives. mdpi.com
Alkylation: The nitrogen atom at position 3 (N3) can be alkylated by alkyl halides to form a thiazolium salt. This quaternization further increases the acidity of any protons on the ring and can alter the reactivity of the molecule.
Electrophilic Aromatic Substitution on the Thiazole Ring
Electrophilic aromatic substitution (EAS) is a characteristic reaction of many aromatic and heteroaromatic rings. masterorganicchemistry.commasterorganicchemistry.com The mechanism typically involves a two-step process: the initial attack of an electrophile on the aromatic π-system to form a carbocation intermediate (a benzenonium ion or sigma complex), followed by the rapid deprotonation to restore aromaticity. msu.edu
For the thiazole ring in this compound, the reaction is significantly disfavored. The C2-carbaldehyde group exerts a strong deactivating effect through both inductive withdrawal (-I) and resonance (-M), reducing the nucleophilicity of the thiazole ring. In thiazole itself, electrophilic substitution typically occurs at the C5 position, which is the most electron-rich. However, in this derivative, the C5 position is already substituted with a methyl group.
The remaining open position on the thiazole ring is C2, but it holds the deactivating carbaldehyde group, making substitution there highly unlikely. Therefore, direct electrophilic attack on the thiazole ring of this compound is expected to be exceptionally difficult and would require harsh reaction conditions. Any potential, albeit minor, reaction would likely be directed by the existing substituents, but the overarching deactivation by the aldehyde group remains the dominant factor.
Table 1: Factors Influencing Electrophilic Aromatic Substitution on the Thiazole Ring
| Substituent | Position | Electronic Effect | Influence on Reactivity |
|---|---|---|---|
| Carbaldehyde | C2 | -I, -M (Strongly Deactivating) | Strongly reduces the nucleophilicity of the entire ring, making EAS difficult. |
| Phenyl | C4 | -I, +/-M (Complex) | Modulates electron density; its orientation can influence steric accessibility. |
Nucleophilic Attack on the Thiazole Ring
Nucleophilic attack can occur via several pathways, primarily targeting either the aldehyde carbon or the thiazole ring itself.
Attack on the Aldehyde Carbon: The most probable site for nucleophilic attack is the electrophilic carbon of the carbaldehyde group. This is a standard reaction for aldehydes and would lead to a variety of transformation products such as alcohols (via reduction), cyanohydrins, or imines, without directly affecting the thiazole ring structure.
Nucleophilic Aromatic Substitution (SNAr) on the Ring: Direct nucleophilic substitution on the thiazole ring typically requires a good leaving group at the position of attack. In the absence of such a group (like a halogen), SNAr is generally unfavorable. The electron-withdrawing aldehyde group does increase the electrophilicity of the ring carbons, which could theoretically make the ring more susceptible to attack by very strong nucleophiles.
Nucleophilic Character of Related Thiazoles: While direct nucleophilic attack on the C-H bonds of the ring is rare, studies on related compounds provide insight into the nucleophilic nature of the thiazole system. For instance, kinetic studies have been performed on the reaction of 2-amino-5-methyl-4-phenylthiazole (B147608) with the strong electrophile 4,6-dinitrobenzofuroxan (DNBF). researchgate.netcu.edu.eg This reaction proceeds via a nucleophilic attack from the thiazole derivative onto the electrophilic DNBF. Such studies help in quantifying the nucleophilic character of the thiazole system, which is influenced by its substituents. cu.edu.eg
Transformations of the Phenyl and Methyl Substituents
The phenyl and methyl groups attached to the thiazole ring can undergo their own characteristic reactions.
Phenyl Group Transformations: The phenyl group at C4 can undergo electrophilic aromatic substitution. The thiazole ring acts as a substituent on the benzene ring, directing incoming electrophiles. The thiazole moiety is generally considered to be electron-withdrawing and will likely direct incoming electrophiles to the meta position of the phenyl ring. Standard reactions like nitration, halogenation, sulfonation, and Friedel-Crafts reactions could potentially be carried out on the phenyl ring, provided the conditions are controlled to avoid decomposition of the thiazole core. youtube.comlibretexts.org
Methyl Group Transformations: The methyl group at C5 is susceptible to reactions typical of alkyl-substituted aromatic systems. Under radical conditions, it can undergo free-radical halogenation. With strong oxidizing agents, it could potentially be oxidized to a carboxylic acid, although this might also affect the aldehyde and the thiazole ring itself.
Investigation of Reaction Mechanisms through Kinetic and Stereochemical Studies
While specific kinetic and stereochemical studies on this compound are not widely documented, research on closely related analogs provides a framework for understanding its mechanistic pathways.
A kinetic study on the reaction of 2-amino-4-arylthiazoles, including 2-amino-5-methyl-4-phenylthiazole , with 4,6-dinitrobenzofuroxan (DNBF) in acetonitrile (B52724) has provided valuable data on the nucleophilic character of these compounds. cu.edu.eg The reaction was monitored using UV-vis spectroscopy, and pseudo-first-order rate constants (kobsd) were determined. cu.edu.eg
The study showed that the formation of the reaction intermediate is the rate-limiting step. cu.edu.eg By plotting the observed rate constants against the concentration of the thiazole derivative, second-order rate constants (k1) were determined. These constants provide a quantitative measure of the nucleophilicity of the thiazole compound.
Table 2: Kinetic Data for the Reaction of 2-amino-5-methyl-4-phenylthiazole (2g) with DNBF
| [2g] (mol dm-3) | 103kobsd (s-1) |
|---|---|
| 0.005 | 0.44 |
| 0.01 | 0.88 |
| 0.015 | 1.32 |
| 0.02 | 1.76 |
| 0.025 | 2.20 |
Data sourced from a kinetic study on related thiazole derivatives, demonstrating a linear relationship between the concentration of the thiazole and the observed reaction rate. researchgate.net
Furthermore, the study utilized structure-reactivity relationships, such as the Hammett and Yukawa-Tsuno equations, to analyze the electronic effects of substituents on the reaction rate. cu.edu.eg Such analyses are crucial for elucidating reaction mechanisms, confirming whether a change in substituents alters the rate-determining step or simply modifies the electronic stabilization of the transition state. cu.edu.eg These methodologies could be directly applied to study the various reactions of this compound to probe its mechanistic details.
Spectroscopic and Structural Elucidation Methodologies for 5 Methyl 4 Phenylthiazole 2 Carbaldehyde
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 5-Methyl-4-phenylthiazole-2-carbaldehyde , a suite of NMR experiments is utilized to assign the signals of all proton and carbon atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis
Proton NMR (¹H NMR) spectroscopy is the first line of analysis, revealing the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (spin-spin splitting), and the relative number of protons in each environment (integration).
Based on the structure of This compound , the following ¹H NMR signals would be anticipated:
Aldehyde Proton (-CHO): A singlet in the downfield region, typically between δ 9.5-10.5 ppm, due to the strong deshielding effect of the carbonyl group.
Phenyl Protons (-C₆H₅): A series of multiplets in the aromatic region, generally between δ 7.0-8.0 ppm. The exact splitting pattern depends on the substitution pattern and electronic effects transmitted through the thiazole (B1198619) ring.
Methyl Protons (-CH₃): A sharp singlet, typically appearing in the upfield region around δ 2.0-3.0 ppm, as it is attached to the thiazole ring.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts
| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aldehyde (-CHO) | 9.5 - 10.5 | Singlet (s) | 1H |
| Phenyl (-C₆H₅) | 7.0 - 8.0 | Multiplet (m) | 5H |
| Methyl (-CH₃) | 2.0 - 3.0 | Singlet (s) | 3H |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal.
For This compound , the expected ¹³C NMR signals are:
Carbonyl Carbon (-CHO): A highly deshielded signal in the range of δ 180-190 ppm.
Thiazole Ring Carbons: Signals for C2, C4, and C5 of the thiazole ring, with their chemical shifts influenced by the attached functional groups. C2, bonded to the aldehyde, and C4, bonded to the phenyl group, would be significantly downfield.
Phenyl Ring Carbons: Typically four signals for the six carbons of the phenyl group due to symmetry (ipso, ortho, meta, para carbons), appearing in the aromatic region of δ 120-140 ppm.
Methyl Carbon (-CH₃): An upfield signal, generally between δ 10-20 ppm.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
| Carbon Group | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (-CHO) | 180 - 190 |
| Thiazole C2 | 160 - 170 |
| Thiazole C4 | 145 - 155 |
| Thiazole C5 | 125 - 135 |
| Phenyl (ipso) | 130 - 140 |
| Phenyl (o, m, p) | 120 - 130 |
| Methyl (-CH₃) | 10 - 20 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments
To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. For This compound , COSY would show correlations between the protons within the phenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively link each proton signal to its corresponding carbon signal, for instance, the methyl protons to the methyl carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. It is crucial for connecting different parts of the molecule. For example, HMBC would show correlations from the aldehyde proton to the C2 carbon of the thiazole ring, and from the methyl protons to the C5 and C4 carbons of the thiazole ring, thus confirming the substitution pattern.
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and, through fragmentation analysis, offers valuable clues about its structure.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecular ion with very high precision (typically to four or five decimal places). This allows for the calculation of the elemental composition of the molecule, confirming the molecular formula of C₁₁H₉NOS . This is a critical step in verifying the identity of a newly synthesized compound.
Fragmentation Pathways and Structural Information from MS/MS
Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (often the molecular ion) and its subsequent fragmentation through collision-induced dissociation. The analysis of the resulting fragment ions provides detailed structural information.
For This compound , key fragmentation pathways would likely include:
Loss of the formyl radical (-CHO): A common fragmentation for aldehydes, leading to a significant peak corresponding to the [M-29]⁺ ion.
Cleavage of the phenyl group (-C₆H₅): Resulting in a fragment corresponding to the thiazole-carbaldehyde moiety.
Fragmentation of the thiazole ring: This can lead to a series of smaller, characteristic ions that help to confirm the core heterocyclic structure.
By carefully analyzing the masses and relative abundances of these fragment ions, the connectivity of the methyl, phenyl, and carbaldehyde groups to the thiazole ring can be further substantiated.
Vibrational Spectroscopy
Infrared (IR) Spectroscopy for Characteristic Functional Group Absorptions
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum displays absorption bands at specific frequencies corresponding to the vibrations of different functional groups. For this compound, characteristic absorption bands would be expected for the aldehyde, phenyl, and thiazole moieties.
A hypothetical table of expected IR absorptions is presented below:
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |
| Aldehyde C=O | 1710-1680 | Stretching |
| Aldehyde C-H | 2850-2800 and 2750-2700 (doublet) | Stretching |
| Aromatic C=C | 1600-1450 | Stretching (multiple bands) |
| Aromatic C-H | 3100-3000 | Stretching |
| Thiazole Ring | 1650-1550 (C=N stretching), 1500-1400 (C=C stretching) | Ring Vibrations |
| C-S Bond | 800-600 | Stretching |
| Methyl C-H | 2975-2950 (asymmetric), 2885-2865 (symmetric) | Stretching |
Raman Spectroscopy for Complementary Vibrational Modes
Raman spectroscopy is a light scattering technique that provides information on molecular vibrations, rotations, and other low-frequency modes. It is complementary to IR spectroscopy, as some vibrational modes that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa. For this compound, Raman spectroscopy would be particularly useful for observing the vibrations of the thiazole ring and the C-S bond.
X-ray Crystallography for Definitive Solid-State Structure Determination
A hypothetical table of crystallographic data is shown below:
| Parameter | Expected Information |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c |
| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) |
| Bond Lengths | Precise distances between atoms (e.g., C=O, C-S, C=N) |
| Bond Angles | Angles between bonded atoms (e.g., C-C-H, C-N=C) |
| Torsion Angles | Dihedral angles defining the conformation |
Elemental Analysis for Compositional Verification
Elemental analysis determines the mass percentages of the constituent elements in a compound. For this compound (C₁₁H₉NOS), the theoretical elemental composition can be calculated. Experimental values from an elemental analyzer should closely match these theoretical percentages to confirm the compound's purity and empirical formula.
| Element | Theoretical Percentage (%) |
| Carbon (C) | 65.00 |
| Hydrogen (H) | 4.46 |
| Nitrogen (N) | 6.89 |
| Oxygen (O) | 7.87 |
| Sulfur (S) | 15.78 |
Other Advanced Spectroscopic Techniques (e.g., UV-Vis Spectroscopy, Chiroptical Methods if applicable)
UV-Vis Spectroscopy: This technique measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions. The UV-Vis spectrum of this compound would be expected to show absorption bands arising from π-π* transitions within the phenyl and thiazole rings, as well as n-π* transitions associated with the carbonyl group of the aldehyde. The position and intensity of these bands would be influenced by the conjugation between the different parts of the molecule.
Chiroptical Methods: Techniques such as circular dichroism (CD) would only be applicable if the molecule is chiral. As this compound does not possess a stereocenter and is not inherently chiral, these methods would not be relevant unless it was resolved into atropisomers or placed in a chiral environment.
Computational and Theoretical Investigations of 5 Methyl 4 Phenylthiazole 2 Carbaldehyde
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the behavior of 5-Methyl-4-phenylthiazole-2-carbaldehyde at a molecular level. These calculations can predict various properties by solving the Schrödinger equation for the molecule's electrons.
A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as its equilibrium geometry. This is achieved through a process called geometry optimization. For this compound, this would involve calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is found. The result is a stable conformation with specific bond lengths, bond angles, and dihedral angles.
Once an optimized geometry is obtained, a frequency calculation is typically performed to confirm that the structure corresponds to a true energy minimum. The absence of imaginary frequencies indicates a stable structure. These calculations can be performed for different isomers or conformers to determine their relative stabilities.
Table 1: Predicted Geometrical Parameters for this compound (Illustrative)
| Parameter | Predicted Value |
|---|---|
| C=O bond length | ~1.22 Å |
| C-C (thiazole-phenyl) bond length | ~1.48 Å |
| C-S bond lengths (thiazole) | ~1.75 Å, ~1.72 Å |
| C-N bond lengths (thiazole) | ~1.38 Å, ~1.31 Å |
| Phenyl C-C bond lengths | ~1.39 - 1.40 Å |
Note: These are illustrative values based on typical bond lengths in similar heterocyclic compounds. Actual values would be obtained from specific DFT calculations.
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.orgyoutube.com
The energy of the HOMO is related to the molecule's ionization potential, and the energy of the LUMO is related to its electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.
For this compound, the HOMO is expected to be located primarily on the electron-rich thiazole (B1198619) ring and the phenyl group, while the LUMO is likely to be centered on the electron-withdrawing carbaldehyde group. This distribution would suggest that the molecule is susceptible to nucleophilic attack at the carbonyl carbon and electrophilic attack on the thiazole and phenyl rings.
Table 2: Illustrative Frontier Molecular Orbital Energies for this compound
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -2.0 |
Note: These are representative values. The actual energies would be determined by the specific level of theory and basis set used in the quantum chemical calculations.
The distribution of electron density within a molecule is crucial for understanding its interactions with other molecules. A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. rsc.org The MEP map plots the electrostatic potential onto the electron density surface of the molecule. Different colors are used to indicate regions of varying potential. Typically, red indicates regions of negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue indicates regions of positive electrostatic potential (electron-poor areas, prone to nucleophilic attack). Green and yellow represent regions of intermediate potential.
For this compound, the MEP map would likely show a region of high negative potential around the oxygen atom of the carbaldehyde group due to its high electronegativity. The nitrogen and sulfur atoms in the thiazole ring would also exhibit some negative potential. Conversely, the hydrogen atoms and the carbonyl carbon would likely be in regions of positive potential. This information is invaluable for predicting sites of intermolecular interactions, such as hydrogen bonding. researchgate.net
Spectroscopic Property Prediction from First Principles
Computational methods can predict various spectroscopic properties of this compound, which can be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra.
Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. Each peak in the spectrum corresponds to a specific vibrational mode of the molecule, such as the stretching of the C=O bond in the carbaldehyde group or the C-H bonds in the phenyl and methyl groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the hydrogen (¹H) and carbon (¹³C) atoms can be calculated. These shifts are highly sensitive to the local electronic environment of each nucleus, providing detailed information about the molecular structure.
UV-Visible Spectroscopy: The electronic transitions between molecular orbitals can be calculated to predict the UV-visible absorption spectrum. This provides information about the wavelengths of light the molecule absorbs, which is related to its electronic structure and conjugation.
Conformational Analysis and Potential Energy Surfaces
Molecules are not static entities but can exist in various conformations due to the rotation around single bonds. Conformational analysis involves exploring the potential energy surface (PES) of the molecule to identify the different stable conformers and the energy barriers between them. nih.gov The PES is a mathematical function that relates the energy of a molecule to its geometry. nih.gov
For this compound, the primary conformational flexibility would arise from the rotation of the phenyl group relative to the thiazole ring and the rotation of the carbaldehyde group. By systematically rotating these groups and calculating the energy at each step, a potential energy surface can be constructed. This analysis would reveal the most stable conformer(s) and the energy required to interconvert between them. Understanding the conformational landscape is important as different conformers can have different reactivities and spectroscopic properties.
Reaction Mechanism Elucidation through Transition State Calculations
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For a given reaction involving this compound, the reaction pathway can be mapped out on the potential energy surface. This involves identifying the structures of the reactants, products, and any intermediates, as well as the transition states that connect them.
A transition state is a specific arrangement of atoms along the reaction coordinate that represents the highest energy point on the pathway from reactants to products. By calculating the structure and energy of the transition state, the activation energy for the reaction can be determined. This information is crucial for understanding the kinetics of the reaction and predicting its feasibility under different conditions. For example, the mechanism of a nucleophilic addition to the carbaldehyde group could be investigated by calculating the transition state for the approach of a nucleophile to the carbonyl carbon.
Molecular Dynamics Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations offer a powerful lens through which the dynamic behavior of this compound can be observed over time. These simulations are instrumental in understanding how the compound interacts with its environment, particularly with biological macromolecules such as enzymes or receptors. By simulating the atomic motions of the system, MD can reveal the conformational flexibility of the molecule, the stability of its binding poses, and the key interactions that govern its biological activity. nih.govnih.govmdpi.com
In a typical MD simulation study, the compound would be placed in a simulated physiological environment, often in complex with a target protein. The simulation would track the trajectory of each atom over a period of nanoseconds to microseconds, providing a detailed picture of the molecule's behavior. Key analyses from such simulations include the root-mean-square deviation (RMSD) to assess the stability of the molecule's position within a binding site, and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. mdpi.com Hydrogen bond analysis and interaction energy calculations can further elucidate the specific forces that maintain the ligand-protein complex. nih.govnih.gov
Interactive Data Table: Illustrative Molecular Dynamics Simulation Parameters for a Thiazole Derivative-Protein Complex
| Parameter | Description | Typical Value/Observation |
| Simulation Time | Total duration of the simulation. | 100 ns |
| RMSD of Ligand | Root-mean-square deviation of the ligand's atomic positions from a reference structure, indicating stability. | < 2 Å |
| RMSF of Protein Residues | Root-mean-square fluctuation of protein residues, highlighting flexible regions that interact with the ligand. | Peaks at loop regions |
| Hydrogen Bonds | Number of hydrogen bonds formed between the ligand and protein over time. | 2-4 stable bonds |
| Binding Free Energy | Calculated energy of binding, often using methods like MM/GBSA, to estimate binding affinity. | -50 to -100 kcal/mol |
Quantitative Structure-Reactivity Relationship (QSRR) Studies
Quantitative Structure-Reactivity Relationship (QSRR) studies are a cornerstone of computational chemistry for predicting the reactivity of molecules based on their structural and physicochemical properties. For this compound, a QSRR model would aim to establish a mathematical relationship between a set of calculated molecular descriptors and an experimentally determined measure of reactivity, such as a reaction rate or an equilibrium constant.
The development of a QSRR model involves several steps. First, a diverse set of thiazole derivatives with known reactivities is assembled. Then, a wide range of molecular descriptors is calculated for each compound. These descriptors can be categorized as constitutional, topological, geometric, electrostatic, and quantum-chemical. ptfarm.plimist.ma Statistical methods like multiple linear regression (MLR), partial least squares (PLS), or artificial neural networks (ANN) are then employed to build a model that correlates the descriptors with the observed reactivity. imist.ma Such models are crucial for predicting the reactivity of new, unsynthesized derivatives of this compound, thereby prioritizing synthetic efforts.
Interactive Data Table: Examples of Molecular Descriptors for QSRR Analysis of Thiazole Derivatives
| Descriptor Class | Descriptor Example | Information Encoded |
| Constitutional | Molecular Weight (MW) | Size of the molecule. |
| Topological | Wiener Index | Branching and compactness of the molecular graph. |
| Geometric | Molecular Surface Area | The surface area of the molecule, influencing intermolecular interactions. |
| Electrostatic | Dipole Moment | Polarity and charge distribution of the molecule. |
| Quantum-Chemical | HOMO/LUMO Energies | Electron-donating/accepting capabilities, related to chemical reactivity. mdpi.com |
In Silico Design Principles for Novel Derivatives
The insights gained from molecular modeling and QSRR studies feed directly into the in silico design of novel derivatives of this compound with potentially enhanced properties. Rational drug design principles are applied to strategically modify the parent structure to improve its biological activity, selectivity, or pharmacokinetic profile. frontiersin.orgnih.govrsc.orgnih.gov
A common starting point for in silico design is molecular docking, which predicts the preferred orientation of a molecule when bound to a target protein. nih.govqeios.com By analyzing the binding mode of this compound, medicinal chemists can identify opportunities for structural modifications. For instance, introducing a hydrogen bond donor or acceptor group at a specific position could lead to stronger interactions with the target. Similarly, modifying the phenyl ring with different substituents can alter the molecule's hydrophobicity and electronic properties, which can be fine-tuned to optimize binding affinity and selectivity. mdpi.com Structure-activity relationship (SAR) studies, which systematically explore the effects of such modifications, are essential in this process. nih.gov
Interactive Data Table: In Silico Design Strategies for this compound Derivatives
| Design Strategy | Rationale | Example Modification |
| Structure-Based Design | Utilize the 3D structure of the target protein to guide modifications. | Introduce a hydroxyl group to form a new hydrogen bond with a specific amino acid residue. |
| Ligand-Based Design | Use knowledge of other active molecules to inform design. | Incorporate a pharmacophore from another known inhibitor into the thiazole scaffold. |
| Pharmacokinetic Optimization | Modify the structure to improve absorption, distribution, metabolism, and excretion (ADME) properties. | Add a polar group to increase solubility or a metabolically stable group to prolong half-life. |
| Selectivity Enhancement | Exploit differences in the binding sites of related proteins to design selective inhibitors. | Modify a substituent to create a steric clash in the binding site of an off-target protein. |
Applications of 5 Methyl 4 Phenylthiazole 2 Carbaldehyde As a Versatile Chemical Synthon
Building Block for Complex Organic Molecules
The utility of 5-Methyl-4-phenylthiazole-2-carbaldehyde as a foundational building block stems primarily from the reactivity of its aldehyde functional group. This group is an electrophilic site, making it susceptible to attack by nucleophiles, and its alpha-protons can be involved in base-catalyzed reactions. This dual reactivity allows for the straightforward formation of new carbon-carbon and carbon-nitrogen bonds, which is fundamental to organic synthesis.
Key transformations that leverage the aldehyde group include:
Condensation Reactions: It readily undergoes condensation with a variety of compounds, such as those containing active methylene (B1212753) groups (e.g., Knoevenagel condensation) or amines (to form Schiff bases). diva-portal.orgnih.gov These reactions extend the carbon chain and introduce new functionalities.
Oxidation and Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, providing access to different classes of thiazole (B1198619) derivatives.
Wittig-type Reactions: Reaction with phosphorus ylides can convert the aldehyde into an alkene, creating a vinyl-thiazole structure that can be further modified.
These fundamental reactions allow chemists to use this compound as a scaffold, systematically adding complexity to build larger, polyfunctional molecules. Bifunctional derivatives of similar heterocyclic aldehydes are noted as important building blocks for functional chromophores used in applications like dye-sensitized solar cells. mdpi.com
Precursor in the Synthesis of Diverse Heterocyclic Systems
One of the most significant applications of this compound is its use as a precursor for synthesizing more elaborate heterocyclic structures. By using the aldehyde group as a reactive handle, it can be incorporated into reaction sequences that build new rings onto the existing thiazole core.
Pyrazole (B372694) and Bisthiazole Derivatives
The synthesis of hybrid molecules containing both thiazole and pyrazole rings is of significant interest due to their combined biological activities. nih.gov A common strategy to create a pyrazole ring from an aldehyde involves its conversion into an α,β-unsaturated carbonyl compound, which then undergoes cyclization with a hydrazine (B178648) derivative.
A typical synthetic route is outlined below:
Claisen-Schmidt Condensation: this compound is reacted with a ketone (e.g., acetophenone) under basic conditions to form a thiazolyl-chalcone derivative. This reaction creates the 1,3-dicarbonyl precursor necessary for pyrazole formation.
Cyclization with Hydrazine: The resulting chalcone (B49325) is then treated with hydrazine hydrate (B1144303) or a substituted hydrazine. The hydrazine reacts with the ketone and the double bond of the chalcone to form the five-membered pyrazole ring through a cyclocondensation reaction. astate.edubeilstein-journals.org
This multi-step process yields a thiazole-pyrazole hybrid molecule, where the two heterocyclic systems are linked.
The synthesis of bisthiazole derivatives, molecules containing two thiazole rings, can also be achieved. researchgate.netnih.gov A general approach involves converting the aldehyde group of this compound into a thioamide. This is often done by first forming the oxime, reducing it to the amine, and then treating it with a thionating agent. The resulting thiazole-carbothioamide can then undergo a Hantzsch thiazole synthesis with an α-haloketone to construct the second thiazole ring. researchgate.net Alternatively, reacting two equivalents of the aldehyde with dithiooxamide (B146897) can lead to the formation of a symmetrical bis(thiazolyl) system. researchgate.net
| Starting Synthon | Key Reagent(s) | Resulting Heterocyclic System | General Method |
|---|---|---|---|
| This compound | 1. Ketone (e.g., Acetophenone) 2. Hydrazine Hydrate | Pyrazole-Thiazole Hybrid | Claisen-Schmidt Condensation followed by Cyclization |
| This compound | 1. Hydroxylamine 2. Reduction 3. Thionating Agent 4. α-Haloketone | Bisthiazole Derivative | Conversion to Thioamide followed by Hantzsch Synthesis |
| This compound | Thiosemicarbazide (B42300) | Thiazole-Thiosemicarbazone | Condensation |
| Thiazole-Thiosemicarbazone (from above) | Phenacyl Bromide | Thiazole-Thiazole Hybrid | Hantzsch-type Cyclization nih.gov |
Thiazole-Containing Hybrids with Other Heterocycles
The concept of molecular hybridization extends beyond pyrazoles and bisthiazoles. The aldehyde group is a versatile anchor for linking the thiazole core to a wide array of other heterocyclic systems. nih.govresearchgate.net A frequently used intermediate is the thiosemicarbazone, formed by the simple condensation of this compound with thiosemicarbazide. This thiosemicarbazone is a building block in its own right. For instance, its reaction with α-halocarbonyl compounds like phenacyl bromides leads to the formation of aminothiazole derivatives, effectively creating thiazole-thiazole hybrids. nih.gov Similarly, reaction with other bifunctional reagents can yield hybrids containing triazole or thiazolidine (B150603) rings. nih.govnih.gov
Development of Metal Ligands and Coordination Compounds
The nitrogen and sulfur atoms within the thiazole ring, combined with functionalities introduced via the aldehyde group, make this compound an excellent precursor for designing ligands for metal coordination.
The most direct method involves converting the aldehyde into a Schiff base. This is achieved through a condensation reaction with a primary amine. The resulting molecule, containing an imine (–C=N–) bond, is a Schiff base ligand. The imine nitrogen, along with the thiazole ring's nitrogen and sulfur atoms, can act as donor sites to chelate metal ions like Co(II), Ni(II), Cu(II), and Zn(II). nih.govnih.gov
For example, reacting this compound with an amine like 4-aminoantipyrine (B1666024) or 2-aminophenol (B121084) would produce a multidentate ligand capable of forming stable, often colored, coordination complexes with various transition metals. nih.govresearchgate.net The properties of these metal complexes, such as their geometry, magnetic properties, and electronic spectra, are dictated by both the metal ion and the specific structure of the ligand derived from the parent aldehyde. nih.govuobaghdad.edu.iq
Functional Materials Precursors
Beyond discrete molecules, this compound is a synthon for creating organic functional materials, where the final product's properties are of primary interest.
Dyes and Pigments
The synthesis of dyes often relies on creating molecules with extended π-conjugated systems, which absorb light in the visible spectrum. The this compound scaffold is an ideal starting point for building such chromophores. The thiazole ring can act as an electron-donating or electron-accepting component within a "push-pull" system.
A key reaction for this purpose is the Knoevenagel condensation. diva-portal.org In this reaction, the aldehyde group of this compound is reacted with a compound containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups). The base-catalyzed reaction results in a new carbon-carbon double bond, extending the conjugation of the system and creating a styryl-type dye. diva-portal.org The color and photophysical properties of the resulting dye can be tuned by carefully selecting the active methylene compound.
| Starting Synthon | Active Methylene Co-reactant | Resulting Dye/Chromophore Class |
|---|---|---|
| This compound | Malononitrile | Dicyanovinyl-thiazole Chromophore |
| This compound | Barbituric Acid | Thiazolyl-Barbiturate Push-Pull Dye |
| This compound | Cyanomethyl Benzothiazole | Styryl-type Benzothiazole-Thiazole Hybrid Dye |
| This compound | Meldrum's Acid | Thiazolylidene-Meldrum's Acid Adduct |
Components for Advanced Organic Materials
The aldehyde functional group on the thiazole ring of this compound serves as a key reactive site for the construction of advanced organic materials. This aldehyde can readily participate in a variety of condensation reactions, such as Knoevenagel and Schiff base formations, to create larger conjugated systems with desirable optical and electronic properties.
For instance, the reaction of thiazole-based aldehydes with active methylene compounds can lead to the formation of merocyanine (B1260669) dyes. These dyes are known for their solvatochromic properties, meaning their color can change depending on the polarity of the solvent. This characteristic is valuable in the development of sensors and smart materials. While direct studies on this compound are limited, research on analogous thiazole derivatives provides a strong basis for its potential in this area. researchgate.net The phenyl and methyl substituents on the thiazole ring can further be used to fine-tune the electronic and physical properties of the resulting materials, such as their solubility and solid-state packing.
Furthermore, the thiazole nucleus itself is a component of many functional organic materials, including those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electron-deficient nature of the thiazole ring can be beneficial for creating materials with good electron-transporting capabilities. By incorporating this compound into polymeric structures, for example, through polymerization reactions involving its aldehyde group, it is conceivable to produce novel polymers with tailored electronic properties for various applications in organic electronics. researchgate.netnanogune.eu
Design and Synthesis of Molecular Recognition Systems
The unique structural features of this compound make it an attractive scaffold for the design of molecules capable of selective recognition of ions and neutral molecules. southasiacommons.net
Ion Optical Chemosensors
The aldehyde group of this compound can be chemically modified to introduce specific ion-binding sites, or ionophores. For example, it can be converted into a Schiff base by reacting it with various amines that contain chelating groups. These Schiff base ligands can then selectively bind to specific metal ions. This binding event can induce a change in the electronic properties of the conjugated system, leading to a detectable optical response, such as a change in color (colorimetric sensor) or fluorescence (fluorescent sensor).
Research on other thiazole-based chemosensors has demonstrated the feasibility of this approach. For example, chemosensors based on 2-(2′-hydroxyphenyl)-4-phenylthiazole have shown selectivity for fluoride (B91410) ions. researchgate.net The interaction with the anion causes a change in the photophysical properties of the molecule, which can be easily detected. It is plausible that derivatives of this compound could be designed to exhibit similar or complementary sensing capabilities for various ions. nih.gov
Table 1: Representative Ion Sensing with Thiazole-Based Chemosensors
| Chemosensor Scaffold | Target Ion | Observable Change |
|---|---|---|
| 2-(2′-hydroxyphenyl)-4-phenylthiazole | F⁻ | Color change and fluorescence quenching researchgate.net |
This table presents data from related thiazole compounds to illustrate the potential of this compound derivatives.
Supramolecular Assemblies
The thiazole ring, with its nitrogen and sulfur heteroatoms, can participate in non-covalent interactions such as hydrogen bonding and π-π stacking. These interactions are fundamental to the field of supramolecular chemistry, which deals with the spontaneous organization of molecules into well-defined, larger structures.
The aldehyde functionality of this compound can be used to synthesize larger molecules with specific shapes and functionalities that can then self-assemble into complex supramolecular architectures. For example, the synthesis of multidentate ligands containing pyridyl and thiazole units has been shown to lead to the formation of intricate coordination complexes with metal ions. core.ac.uk The self-assembly of thiazole molecules on surfaces has also been studied, demonstrating the formation of one-dimensional molecular wires, which could have applications in molecular electronics. acs.org While direct evidence for this compound is not available, the principles derived from these studies suggest its potential in creating novel supramolecular systems. leibniz-ipht.de
Intermediate in the Preparation of Scaffolds for Chemical Probe Development
A chemical probe is a small molecule that is used to study biological systems. The thiazole scaffold is considered a "privileged scaffold" in drug discovery because it is found in numerous biologically active compounds. researchgate.net Therefore, derivatives of this compound are of significant interest for the development of new chemical probes.
The aldehyde group is a versatile handle for chemical modification, allowing for the attachment of various functional groups or linker arms. This is a crucial step in the development of chemical probes, which often require a reporter tag (e.g., a fluorescent dye or a biotin (B1667282) molecule) for detection and a reactive group for target engagement.
For instance, the aldehyde can be a precursor for the synthesis of thiazole-based libraries of compounds through combinatorial chemistry. These libraries can then be screened for biological activity against various targets, such as enzymes or receptors. The development of thiazole derivatives as potential inhibitors for enzymes like lactate (B86563) dehydrogenase A (hLDHA) and as antagonists for receptors like TRPM8 highlights the potential of this scaffold in chemical probe design. nih.govnih.gov
Table 2: Examples of Bioactive Thiazole Scaffolds
| Thiazole Derivative Type | Biological Target/Activity | Reference |
|---|---|---|
| Thiazole-based small molecules | hLDHA inhibitors | nih.gov |
| 4-Hydroxythiazole derivatives | TRPM8 antagonists | nih.gov |
This table showcases the utility of the thiazole scaffold in developing biologically active molecules, suggesting the potential of probes derived from this compound.
Conclusion and Future Research Trajectories
Summary of Current Understanding and Key Achievements
The thiazole (B1198619) ring is a cornerstone in heterocyclic chemistry, recognized for its presence in numerous biologically active compounds and pharmaceuticals. nih.govresearchgate.net The scaffold is a key structural component in drugs such as the kinase inhibitor Dasatinib and the anti-inflammatory agent Meloxicam. mdpi.commdpi.com Derivatives of thiazole exhibit a wide spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antioxidant activities. nih.govacs.orgnih.govresearchgate.net
Within this broad class, the 5-methyl-4-phenylthiazole moiety has been identified as a valuable pharmacophore, particularly in the development of novel anticancer agents. mdpi.comfigshare.com A significant body of work has focused on synthesizing derivatives from this core structure. Key achievements include the development of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides. figshare.comresearchgate.netresearchgate.net Research has demonstrated that specific derivatives from this series exhibit selective cytotoxicity against cancer cell lines, such as human lung adenocarcinoma (A549), while showing minimal toxicity to non-cancerous cells. mdpi.comfigshare.comresearchgate.net For instance, 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide was found to have a high selectivity profile, highlighting the therapeutic potential of this specific substitution pattern. figshare.comresearchgate.net These findings underscore the importance of the 5-methyl-4-phenylthiazole scaffold as a foundational structure for generating compounds with promising and selective biological activities.
The aldehyde functional group at the 2-position of the thiazole ring, as in 5-Methyl-4-phenylthiazole-2-carbaldehyde, serves as a versatile chemical handle. It allows for the synthesis of a wide array of derivatives, including Schiff bases and hydrazones, further expanding the chemical space for drug discovery. researchgate.netnih.gov
Identification of Research Gaps and Challenges
Despite the progress, several research gaps and challenges remain in the study and application of this compound and its derivatives.
Limited Scope of Biological Screening: Much of the existing research focuses on in vitro anticancer activity. mdpi.comresearchgate.netresearchgate.net There is a significant gap in the comprehensive biological evaluation of these compounds. Their potential in other therapeutic areas, such as antimicrobial, anti-inflammatory, or neuroprotective applications, remains largely unexplored.
Understanding Structure-Activity Relationships (SAR): While certain derivatives show promise, a systematic and comprehensive SAR study is lacking. A deeper understanding of how different substituents on the phenyl ring and modifications of the carbaldehyde group influence biological activity and selectivity is needed to guide rational drug design.
Mechanism of Action Studies: For the derivatives that exhibit potent biological activity, the precise molecular mechanisms of action are often not fully elucidated. Identifying the specific cellular targets and pathways is a critical next step to optimize these compounds as drug candidates.
Physicochemical and Pharmacokinetic Data: There is a scarcity of published data on the physicochemical properties (e.g., solubility, stability) and pharmacokinetic profiles (ADME - absorption, distribution, metabolism, and excretion) of this compound derivatives. This information is essential for advancing promising compounds from preclinical to clinical development.
Emerging Trends in Thiazole Carbaldehyde Chemistry
The field of thiazole chemistry is continuously evolving, with several emerging trends that are relevant to the future study of this compound.
Molecular Hybridization: A prominent trend is the creation of hybrid molecules by combining the thiazole scaffold with other known pharmacophores. nih.govacs.org This strategy aims to develop multi-targeted agents with enhanced efficacy or novel mechanisms of action. For example, conjugating the thiazole moiety with pyrazole (B372694), coumarin, or benzofuran (B130515) fragments has been explored to create compounds with dual anticancer and antimicrobial properties. acs.orgnih.gov
Development of Chemosensors: Thiazole carbaldehydes are being investigated as platforms for fluorescent chemosensors. nih.govresearchgate.net The aldehyde group can react with specific analytes, or the electronic properties of the conjugated system can be modulated upon binding, leading to a detectable change in fluorescence. A novel thiazole-based carbaldehyde has been synthesized as a selective sensor for fluoride (B91410) anions, operating through an intramolecular charge transfer (ICT) mechanism. nih.gov
Green Chemistry Approaches: There is a growing emphasis on developing environmentally benign synthetic methods. This includes the use of green solvents (like water or PEG-400), solvent-free reactions, microwave-assisted synthesis, and recyclable catalysts to reduce waste and improve the safety profile of chemical processes. bepls.com
Targeted Drug Delivery: Research is moving towards designing thiazole derivatives that can be targeted to specific tissues or cells, thereby increasing therapeutic efficacy and reducing off-target side effects.
Potential for Novel Synthetic Methodologies
Future research will likely focus on overcoming the limitations of classical synthetic routes, such as the Hantzsch synthesis, which often involves toxic reagents. bepls.com The potential for developing novel synthetic methodologies for this compound and its precursors is significant.
Multi-Component Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, minimizing waste and simplifying procedures. rsc.org Designing a one-pot MCR for the 5-Methyl-4-phenylthiazole core could dramatically improve synthetic efficiency.
Catalyst Innovation: The exploration of novel catalysts is a key area. This includes the use of solid-supported catalysts, nano-catalysts, and reusable heterogeneous catalysts, which offer advantages in terms of separation, reusability, and environmental impact. researchgate.netbepls.com
Flow Chemistry: Continuous flow synthesis offers precise control over reaction parameters (temperature, pressure, reaction time), leading to improved yields, safety, and scalability compared to traditional batch processing. Adapting the synthesis of this compound to a flow process could be highly advantageous for industrial production.
Cascade Reactions: Developing novel cascade annulation reactions, where multiple bond-forming events occur sequentially in one pot, represents a sophisticated approach to building the thiazole ring. A recently developed method for thiazole-5-carbaldehydes utilizes a Dess-Martin periodinane (DMP) mediated cascade annulation of enaminones and potassium thiocyanate (B1210189), showcasing innovative reaction pathways. nih.gov
Interactive Table: Modern Synthetic Approaches for Thiazole Derivatives
| Synthetic Strategy | Key Features | Potential Advantages for this compound |
|---|---|---|
| Multi-Component Reactions | Three or more reactants in a single pot. High atom economy and efficiency. rsc.org | Rapid assembly of the core structure, reducing steps and waste. |
| Green Catalysis | Use of recyclable, non-toxic catalysts (e.g., silica-supported acids). bepls.com | Environmentally friendly, lower cost, easier purification. |
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, often higher yields. bepls.comrsc.org | Accelerated synthesis, potentially improving throughput. |
| Cascade Annulation | Multiple bond formations in a single, uninterrupted sequence. nih.gov | Elegant and efficient construction of the functionalized heterocycle. |
| Flow Chemistry | Continuous processing with precise control over reaction conditions. | Enhanced safety, scalability, and reproducibility for large-scale synthesis. |
Opportunities for Advanced Theoretical and Computational Studies
Computational chemistry offers powerful tools to accelerate the discovery and optimization of novel thiazole derivatives, and there are significant opportunities to apply these methods to this compound.
Quantum Chemical Calculations: Density Functional Theory (DFT) can be used to investigate the electronic structure, reactivity, and spectroscopic properties of the molecule. nih.gov This can help in understanding its stability and predicting its behavior in chemical reactions. DFT has been used to understand the structural and electronic properties of thiazole-based receptors for anion sensing. nih.gov
Molecular Docking and Dynamics: These techniques are crucial for studying how derivatives of this compound might interact with biological targets like enzymes or receptors. acs.orgacs.org By simulating the binding pose and affinity, researchers can prioritize which compounds to synthesize and test, saving time and resources. These methods have successfully supported experimental findings for other pyrazolyl-thiazole derivatives. nih.gov
Quantitative Structure-Activity Relationship (QSAR): By building mathematical models that correlate structural features with biological activity, QSAR can predict the potency of unsynthesized analogues. This rational approach can guide the design of new derivatives with improved properties.
ADME/Tox Prediction: In silico tools can predict the pharmacokinetic (Absorption, Distribution, Metabolism, Excretion) and toxicity profiles of new compounds early in the design phase. mdpi.comnih.gov This helps to identify and eliminate candidates that are likely to fail later in development due to poor drug-like properties.
Interactive Table: Applications of Computational Methods in Thiazole Research
| Computational Method | Application | Relevance to this compound |
|---|---|---|
| Density Functional Theory (DFT) | Elucidating electronic properties, stability, and reactivity. nih.gov | Predicting reaction outcomes and understanding electronic structure for sensor design. |
| Molecular Docking | Predicting binding modes and affinities to biological targets. acs.orgacs.org | Identifying potential protein targets and guiding rational design of inhibitors. |
| Molecular Dynamics (MD) | Simulating the dynamic behavior of ligand-protein complexes over time. acs.org | Assessing the stability of binding interactions predicted by docking. |
| QSAR | Correlating chemical structure with biological activity. | Predicting the activity of new derivatives before synthesis. |
| ADME/Tox Prediction | Forecasting pharmacokinetic and toxicity profiles. mdpi.comnih.gov | Early-stage filtering of compounds with undesirable drug-like properties. |
Future Directions in the Application of this compound in Chemical Synthesis
Looking ahead, this compound is poised to be a highly valuable and versatile building block in synthetic chemistry. Its future applications will likely extend beyond its current use in medicinal chemistry.
Library Synthesis for High-Throughput Screening: The reactive aldehyde group is an ideal anchor point for combinatorial chemistry. It can be readily converted into a vast library of derivatives (e.g., Schiff bases, hydrazones, oximes, chalcones) by reacting it with various amines, hydrazines, and other nucleophiles. researchgate.netnih.gov These libraries can then be subjected to high-throughput screening against a wide range of biological targets.
Synthesis of Complex Heterocyclic Systems: The carbaldehyde can act as a key synthon in multi-step reactions to construct more complex, fused, or polycyclic heterocyclic systems. This opens the door to creating entirely new classes of compounds with unique three-dimensional structures and potentially novel biological activities.
Development of Agrochemicals: The thiazole core is present in some commercial fungicides. nih.govnih.gov Future work could explore derivatives of this compound as potential new fungicides or insecticides, an area that remains relatively underexplored for this specific scaffold.
Materials Science Applications: The conjugated π-system of the 4-phenylthiazole (B157171) moiety suggests potential applications in materials science. Derivatives could be investigated as organic dyes, components of organic light-emitting diodes (OLEDs), or as functional polymers.
The strategic position of the methyl, phenyl, and carbaldehyde groups on the thiazole ring provides a rich platform for chemical modification, ensuring that this compound will remain a compound of significant interest for future synthetic and application-oriented research.
Q & A
What are the primary synthetic methodologies for preparing 5-Methyl-4-phenylthiazole-2-carbaldehyde, and what are their critical reaction parameters?
Level: Basic
Answer:
The synthesis typically involves condensation reactions between thiazole precursors and aldehyde-forming reagents. For structurally similar thiazole-carbaldehydes (e.g., 2-phenylthiazole-4-carbaldehyde), cyclocondensation of thiourea derivatives with α-haloketones in refluxing ethanol is employed, followed by oxidation steps . Key parameters include:
- Stoichiometry: 1:1 molar ratio of thiourea to ketone.
- Temperature: 80–100°C for cyclization.
- Catalysts: Acidic conditions (e.g., p-toluenesulfonic acid) to enhance ring closure .
Purification via silica gel chromatography with ethyl acetate/hexane gradients achieves >95% purity, as validated by HPLC and melting point analysis (mp 165–166°C in analogs) .
How should researchers resolve conflicting NMR spectral data observed in thiazole-carbaldehyde derivatives?
Level: Advanced
Answer:
Discrepancies in ¹H/¹³C NMR signals often arise from tautomerism or solvent effects. Methodological solutions include:
- Variable-temperature NMR: Identifies dynamic equilibria (e.g., enol-keto tautomerism) by tracking proton shifts across 25–80°C .
- 2D NMR techniques: HSQC and HMBC correlate ambiguous aromatic protons in phenyl-thiazole systems, distinguishing C2 aldehyde protons from C4/C5 substituents .
- Comparative analysis: Cross-referencing with structurally defined analogs (e.g., 5-((2-aminothiazol-5-yl)(phenyl)carbamate derivatives) clarifies peak assignments .
What strategies optimize the regioselectivity of electrophilic substitutions on this compound?
Level: Advanced
Answer:
Regiochemical control is achieved through:
- Directing groups: Temporary protection of the aldehyde as an acetal directs substitutions to the C5 position .
- Cross-coupling reactions: Suzuki-Miyaura coupling at C5 using Pd(PPh₃)₄ under inert conditions introduces aryl/heteroaryl groups .
- Computational modeling: Density functional theory (DFT) predicts electron density maps to prioritize reactive sites, though experimental validation via small-scale trials remains critical .
How do structural modifications at the 4-phenyl group impact the biological activity of this compound derivatives?
Level: Advanced
Answer:
Structure-activity relationship (SAR) studies reveal:
- Electron-withdrawing groups (-NO₂, -CF₃): Enhance antimicrobial activity by increasing membrane permeability (e.g., MIC reductions of 4–8 µg/mL in Gram-positive bacteria) .
- Ortho-substituents: Steric hindrance reduces kinase inhibition (e.g., IC₅₀ increases from 0.8 µM to >10 µM with -CH₃ at ortho) .
- Hybrid systems: Triazole-thiazole hybrids (e.g., compound 9c in ) improve solubility and target binding via hydrogen-bonding interactions confirmed by crystallography .
What analytical techniques are essential for confirming the purity and identity of this compound in multi-step syntheses?
Level: Basic
Answer:
Critical techniques include:
- High-resolution mass spectrometry (HRMS): Verifies [M+H]⁺ peaks with <5 ppm mass accuracy .
- Differential scanning calorimetry (DSC): Confirms melting points (e.g., 165–166°C in analogs) .
- Reverse-phase HPLC: Quantifies impurities (<0.5%) using C18 columns and acetonitrile/water gradients monitored at λ = 254 nm .
How can researchers mitigate competing side reactions during the formylation of 5-Methyl-4-phenylthiazole intermediates?
Level: Advanced
Answer:
Mitigation strategies include:
- Low-temperature formylation: POCl₃/DMF complexes added at -10°C minimize over-formylation .
- In situ IR monitoring: Tracks aldehyde C=O stretches (1700–1720 cm⁻¹) to halt reactions at 90% conversion .
- Flow chemistry: Polymer-bound sulfonic acid scavengers sequester excess reagents, improving reaction cleanliness .
What are the key considerations when designing catalytic systems for asymmetric synthesis of chiral thiazole-carbaldehyde derivatives?
Level: Advanced
Answer:
Asymmetric catalysis requires:
- Chiral ligands: BINOL-derived phosphoric acids induce enantioselectivity in Pictet-Spengler cyclizations (e.g., 80–90% ee) .
- Solvent optimization: Dichloromethane balances catalyst solubility and transition-state stabilization better than THF .
- Chiral HPLC: Chiralpak AD-H columns determine enantiomeric excess (ee) and correlate with catalyst loading (5–10 mol%) .
How do solvent effects influence the tautomeric equilibrium of this compound in solution-phase studies?
Level: Advanced
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
